molecular formula C21H17ClN4O2S2 B1669440 Corr4A CAS No. 421580-53-2

Corr4A

カタログ番号 B1669440
CAS番号: 421580-53-2
分子量: 457 g/mol
InChIキー: RDOBOPJBMQURAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Corr4A is a cell-permeable bisaminomethylbithiazole compound that can rescue/correct the folding defect of CFTR δF508 mutant via direct interaction .

科学的研究の応用

嚢胞性線維症治療

Corr4Aは、コレクターC4としても知られており、肺と消化器系に影響を与える遺伝性疾患である嚢胞性線維症(CF)の治療における可能性について研究されています。CFトランスメンブレンコンダクタンスレギュレーター(CFTR)タンパク質の機能を高めるために、他のモジュレーターと組み合わせて使用されます。 たとえば、エレクサカフトールとthis compoundの組み合わせは、特定のCFTR変異のレスキューを最大化する効果を示しています .

CFTRタンパク質のモジュレーション

this compoundは、コレクター分子として作用し、CFTRタンパク質の適切な折り畳みと機能を助けます。 これは、G85EやN1303Kなどの変異、特にthis compoundが他の薬剤と組み合わせてタンパク質機能を大幅に向上させることができる場合に重要です .

アニオン輸送活性の回復

研究によると、this compoundは、欠陥のあるCFTRタンパク質を持つ細胞におけるアニオン輸送活性を回復させることができます。 これは、CF患者ではしばしば乱れる体内の体液と電解質のバランスを維持するために不可欠です .

重炭酸透過性の修飾

this compoundは、CFの原因となる最も一般的な変異であるF508del-CFTRの重炭酸透過性を修飾することが示されています。 この修飾は、この変異を持つ患者の症状と生活の質を潜在的に改善できる可能性があります .

作用機序

Target of Action

Corr4A, also known as Corrector C4, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a membrane protein located on the apical side of epithelial cells and regulates chloride, bicarbonate, and fluid transport across secretory epithelia in many organs .

Mode of Action

This compound works by alleviating the interaction between CFTR transmembrane domain mutants and protein homeostasis . It interacts directly with the CFTR or indirectly affects its folding process . This interaction improves the transport of the CFTR to the plasma membrane and increases the stability of the rescued mutant protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the rescue of defective CFTR proteins . By improving the functional expression of defective CFTR proteins, this compound enhances the transport of chloride, bicarbonate, and fluid across secretory epithelia .

Result of Action

The primary molecular effect of this compound’s action is the increased expression of CFTR ΔF508 on the cell surface . This results in improved transport of the CFTR to the plasma membrane and increased stability of the rescued mutant protein . At the cellular level, this leads to enhanced chloride, bicarbonate, and fluid transport across secretory epithelia .

Action Environment

The environment in which this compound operates can influence its action, efficacy, and stability. For instance, studies have shown that pre-incubation with elexacaftor was necessary to achieve relevant levels of G85E rescue . This suggests that the presence of other compounds and the timing of their administration can impact the effectiveness of this compound .

特性

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBOPJBMQURAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360737
Record name ST075396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

421580-53-2
Record name ST075396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Corr4A
Reactant of Route 2
Reactant of Route 2
Corr4A
Reactant of Route 3
Reactant of Route 3
Corr4A
Reactant of Route 4
Reactant of Route 4
Corr4A

Q & A

Q1: What is the primary mechanism of action for Corr4a?

A1: this compound acts as a corrector for the most common cystic fibrosis-causing mutation, F508del-CFTR. This mutation leads to misfolding of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, trapping it within the endoplasmic reticulum and preventing its proper trafficking to the cell surface. This compound improves the processing and trafficking of F508del-CFTR, enabling more of the protein to reach the cell membrane. [, , ]

Q2: Which specific domain of the F508del-CFTR protein seems most impacted by this compound?

A3: Research suggests that this compound primarily influences the C-terminal half of the F508del-CFTR protein, specifically the region encompassing residues 837–1480 (M2N2). This contrasts with some other correctors like VX-809, VX661, and VX325, which appear to exert their effects mainly on the N-terminal half. []

Q3: Does this compound affect the wild-type CFTR protein?

A4: Studies using transient expression in HEK293 cells indicate that this compound does not significantly impact the total expression or maturation of wild-type CFTR. This suggests a specific interaction with the misfolded F508del variant. []

Q4: How does temperature influence the effectiveness of this compound?

A5: The efficacy of this compound, like other correctors, is sensitive to temperature. Research shows a higher level of functional rescue at physiological temperature (37°C) compared to room temperature when this compound is combined with VX-809. Additionally, this compound can acutely block lysosomal targeting of thermally destabilized F508del-CFTR, showcasing its role in modulating the protein's trafficking pathway. [, ]

Q5: What are the implications of this compound's ability to redirect F508del-CFTR trafficking?

A6: this compound's ability to shift F508del-CFTR trafficking away from lysosomal degradation and towards a regulated recycling route is crucial. By promoting the accumulation of F508del-CFTR in the endosomal recycling compartment (ERC), this compound increases the pool of correctable protein available for trafficking to the cell surface. This highlights the ERC and associated proteins as potential targets for enhancing the efficacy of current and future corrector therapies. []

Q6: Beyond its direct effect on F508del-CFTR, does this compound influence other cellular processes relevant to cystic fibrosis?

A7: Research indicates that this compound might have additional beneficial effects in the context of cystic fibrosis. A study utilizing human CF airway epithelial cells found that this compound, by increasing CFTR expression, could prevent the formation of antibiotic-resistant Pseudomonas aeruginosa biofilms. This protective effect was linked to the modulation of iron accumulation and loss by CF epithelial cells, suggesting this compound may influence cellular iron homeostasis. []

Q7: What is the current status of this compound in terms of clinical development?

A8: While this compound has shown promising results in preclinical studies, it is crucial to note that it has not progressed to clinical trials as a standalone therapy for cystic fibrosis. Further research is needed to fully elucidate its efficacy and safety profile in humans. []

Q8: What are the potential benefits of combining this compound with other CFTR modulators?

A9: Combining this compound with other CFTR modulators, such as potentiators, offers a potential strategy for maximizing therapeutic benefit. Potentiators enhance the function of CFTR proteins already present at the cell surface, working in synergy with correctors like this compound. This combinatorial approach holds promise for improving treatment outcomes in cystic fibrosis. [, ]

Q9: What are the limitations of the current research on this compound?

A10: The available research on this compound primarily involves in vitro studies and some animal models. Clinical trials are necessary to validate its efficacy and safety in humans. Additionally, more research is needed to fully understand its long-term effects and potential for drug resistance. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。